
2-Bromo-4-methoxyaniline hydrochloride
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Overview
Description
2-Bromo-4-methoxyaniline hydrochloride is an organic compound with the molecular formula C7H9BrClNO. It is a derivative of aniline, where the hydrogen atoms on the benzene ring are substituted with bromine and methoxy groups. This compound is commonly used in organic synthesis and as an intermediate in the production of various chemicals .
Mechanism of Action
Please consult with a professional chemist or a trusted source for more specific information about this compound. If you’re conducting research involving this compound, please ensure that you’re following all relevant safety protocols. It’s also important to note that the properties of a compound can be influenced by factors such as its purity, the pH of the environment, temperature, and the presence of other chemicals .
Biochemical Analysis
Biochemical Properties
2-Bromo-4-methoxyaniline hydrochloride plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. It is known to act as a substrate for certain enzymes, facilitating specific biochemical transformations. For example, it can be used in the synthesis of anaplastic lymphoma kinase (ALK) inhibitors and Rho kinase inhibitors . These interactions are crucial for understanding the compound’s role in biochemical pathways and its potential therapeutic applications.
Cellular Effects
This compound has been shown to influence various cellular processes. It can affect cell signaling pathways, gene expression, and cellular metabolism. The compound’s impact on cell function is often studied in vitro using cultured cells. For instance, it has been used as a reagent in the synthesis of compounds that inhibit specific kinases, which are essential for cell signaling and regulation . These effects highlight the compound’s potential in modulating cellular activities and its relevance in biomedical research.
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with specific biomolecules. It can bind to enzymes and proteins, leading to inhibition or activation of their functions. For example, it has been used in the synthesis of ALK inhibitors, which target the ALK enzyme and inhibit its activity . Additionally, the compound can influence gene expression by interacting with transcription factors and other regulatory proteins. These molecular interactions are critical for understanding the compound’s mode of action and its potential therapeutic applications.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider in experimental studies. It is essential to monitor the compound’s stability to ensure consistent results in biochemical assays. Long-term effects on cellular function can also be observed in in vitro and in vivo studies, providing insights into the compound’s potential therapeutic applications and safety profile .
Dosage Effects in Animal Models
The effects of this compound can vary with different dosages in animal models. Studies have shown that the compound’s efficacy and toxicity are dose-dependent. At lower doses, it may exhibit therapeutic effects, while higher doses can lead to toxic or adverse effects. Understanding the dosage effects is crucial for determining the compound’s therapeutic window and optimizing its use in preclinical studies .
Metabolic Pathways
This compound is involved in various metabolic pathways. It can interact with enzymes and cofactors, influencing metabolic flux and metabolite levels. The compound’s metabolism can lead to the formation of active or inactive metabolites, which can further modulate its biological activity. Studying these metabolic pathways is essential for understanding the compound’s pharmacokinetics and potential drug interactions .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its biological activity. The compound can interact with transporters and binding proteins, affecting its localization and accumulation. Understanding these interactions is essential for determining the compound’s bioavailability and therapeutic potential .
Subcellular Localization
This compound’s subcellular localization can influence its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. Studying its subcellular localization provides insights into its mode of action and potential therapeutic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-4-methoxyaniline hydrochloride typically involves the bromination of 4-methoxyaniline. The reaction is carried out in the presence of a brominating agent such as bromine or N-bromosuccinimide (NBS) in an appropriate solvent like acetic acid or chloroform. The reaction conditions, including temperature and reaction time, are optimized to achieve high yields and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and scalability. The use of automated reactors and precise control of reaction parameters can enhance the efficiency and safety of the production process .
Chemical Reactions Analysis
Types of Reactions
2-Bromo-4-methoxyaniline hydrochloride undergoes various chemical reactions, including:
Nucleophilic substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The methoxy group can be oxidized to form corresponding quinones or other oxidized derivatives.
Common Reagents and Conditions
Nucleophilic substitution: Reagents like sodium methoxide or potassium thiolate in polar solvents.
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction: Reagents like lithium aluminum hydride or catalytic hydrogenation.
Major Products
The major products formed from these reactions include substituted anilines, quinones, and reduced amines, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Biochemical Properties
Chemical Structure and Characteristics:
- Molecular Formula: C7H8BrClN\O
- Molecular Weight: 215.50 g/mol
- Physical Form: Typically appears as a white to off-white crystalline solid.
2-Bromo-4-methoxyaniline hydrochloride is known for its ability to interact with enzymes and proteins, making it a valuable substrate in biochemical reactions. It has been employed in the synthesis of various inhibitors, including anaplastic lymphoma kinase (ALK) inhibitors and Rho kinase inhibitors, which are crucial for cancer research and treatment .
Synthetic Routes
The synthesis of this compound generally involves the bromination of 4-methoxyaniline. The key steps include:
-
Bromination Reaction:
- Bromine or N-bromosuccinimide (NBS) is used as the brominating agent.
- The reaction typically occurs in solvents like acetic acid or chloroform under controlled temperatures to optimize yield.
-
Purification:
- The product is purified through recrystallization or chromatography to achieve high purity levels suitable for research applications .
Organic Synthesis
This compound serves as a building block in the synthesis of complex organic molecules. Its electrophilic properties allow it to participate in nucleophilic substitution reactions, enabling the formation of various substituted anilines .
Pharmaceutical Development
This compound plays a role as an intermediate in synthesizing pharmaceutical agents. For instance, it has been utilized in developing kinase inhibitors that target specific cancer pathways, thus contributing to cancer therapeutics .
Biochemical Assays
In biological studies, this compound has been used as a probe to investigate enzyme inhibition mechanisms and cellular signaling pathways. Its ability to modulate cellular processes makes it a useful reagent in cell culture experiments .
Dyes and Pigments Production
In industrial applications, this compound is also used in producing dyes and pigments due to its stable chemical structure and reactivity .
Case Studies
Several studies highlight the applications of this compound:
- Antitubercular Activity: Research has shown that derivatives of bromophenol compounds exhibit significant antitubercular effects, indicating potential therapeutic uses for compounds related to this compound .
- Kinase Inhibitors Development: A study focused on synthesizing new kinase inhibitors demonstrated the utility of this compound in developing drugs that could inhibit specific cancer-related kinases .
Comparison with Similar Compounds
Similar Compounds
2-Bromo-4-methylaniline: Similar structure but with a methyl group instead of a methoxy group.
2-Bromo-5-methoxyaniline: Similar structure but with the methoxy group at a different position.
4-Bromo-2-methoxyaniline: Similar structure but with the bromine and methoxy groups swapped positions.
Uniqueness
2-Bromo-4-methoxyaniline hydrochloride is unique due to its specific substitution pattern, which can influence its reactivity and interaction with other molecules. The presence of both bromine and methoxy groups provides a versatile platform for further chemical modifications and applications .
Biological Activity
2-Bromo-4-methoxyaniline hydrochloride is an organic compound that has garnered attention for its diverse biological activities. This article explores its mechanisms of action, biochemical properties, and potential therapeutic applications, supported by relevant case studies and research findings.
- Chemical Formula : C7H8BrClN\O
- Molecular Weight : 215.50 g/mol
- CAS Number : 10899671
This compound primarily functions as a precursor in various synthetic pathways, particularly in the development of pharmaceuticals. Its biological activity is largely attributed to its ability to undergo electrophilic aromatic substitution, which enhances its reactivity towards various targets in biological systems.
Target Interactions
The compound interacts with cellular proteins and enzymes, potentially influencing cellular processes through the formation of reactive intermediates. These intermediates can bind to macromolecules, leading to cytotoxic and genotoxic effects. Notably, the compound has been studied for its role in synthesizing iminophosphoranes, which are important in medicinal chemistry .
Antifungal Activity
A study highlighted the antifungal properties of related compounds derived from similar aromatic amines. Although direct studies on this compound are sparse, compounds with similar structures have shown effectiveness against Candida species. For instance, derivatives exhibited significant growth inhibition at low concentrations (0.25 to 16 μg/mL), suggesting a potential for developing antifungal agents from this chemical class .
Metabolic Pathways
Research utilizing rat liver microsomes has demonstrated that 2-Bromo-4-methoxyaniline undergoes several metabolic transformations. Key pathways include:
- Side-chain C-hydroxylation : Producing benzyl alcohols and benzaldehydes.
- N-hydroxylation : Leading to hydroxylamines and nitroso derivatives.
These metabolic processes indicate that the compound's biological activity may vary based on its metabolic fate within different biological systems .
Data Table: Summary of Biological Activities
Properties
IUPAC Name |
2-bromo-4-methoxyaniline;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8BrNO.ClH/c1-10-5-2-3-7(9)6(8)4-5;/h2-4H,9H2,1H3;1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BGQGCYSNWCTMLX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)N)Br.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9BrClNO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.51 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.